2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
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Overview
Description
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one is an organic compound belonging to the class of pyranopyridines. These are polycyclic aromatic compounds containing a pyran ring fused to a pyridine ring
Preparation Methods
The synthesis of 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one involves several steps. One common method includes the reaction of nitrile with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate, forming the desired compound through a series of intermediate steps . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a cytotoxic agent against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Its ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one involves its interaction with molecular targets such as poly [ADP-ribose] polymerase 3. This interaction leads to the inhibition of specific cellular pathways, resulting in the compound’s cytotoxic effects . The exact molecular pathways involved are still under investigation, but its ability to induce apoptosis in cancer cells is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one include other pyranopyridines and pyrimidones. These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as CDK2 inhibitors with varying degrees of cytotoxicity .
Properties
IUPAC Name |
2-methyl-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYKZAKEAVZGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CCSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CCSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.